Ethyl 2-aminocyclooct-1-ene-1-carboxylate
Description
Contextualization of Cyclic β-Amino Esters in Organic Synthesis
Cyclic β-amino esters, and more specifically β-enamino esters, are highly valuable intermediates in organic synthesis. The enamine moiety, a vinylogous amine, possesses a nucleophilic β-carbon atom, making it susceptible to a variety of electrophilic substitution and addition reactions. This reactivity allows for the construction of complex molecular architectures.
Furthermore, these compounds serve as precursors to cyclic β-amino acids, which are of considerable interest in medicinal chemistry. The synthesis of β-enamino esters is often achieved through the condensation of a cyclic β-keto ester with an amine or, more directly, through the reaction of a cyclic ketone with an activated nitrile such as ethyl cyanoacetate. This latter approach, often catalyzed by bases or ammonium (B1175870) acetate (B1210297), provides a direct route to these versatile building blocks.
Significance of Cyclic β-Amino Acids and their Ester Derivatives
The significance of cyclic β-amino acids and their ester derivatives lies in their role as constrained analogues of natural amino acids. When incorporated into peptides, they can induce specific secondary structures, such as turns and helices, and enhance resistance to enzymatic degradation. This has made them attractive targets for the development of novel peptidomimetics with improved pharmacokinetic and pharmacodynamic properties.
Cyclic β-amino acid derivatives have been utilized as scaffolds in the design and synthesis of a wide range of biologically active molecules, including antimicrobial agents and enzyme inhibitors. The conformational rigidity imparted by the cyclic structure is a key feature that allows for the precise orientation of functional groups for optimal interaction with biological targets.
Structural Homology and Analogues: Cyclooctene (B146475), Cycloheptene (B1346976), Cyclohexene (B86901), and Cyclopentene (B43876) Amino Esters
Ethyl 2-aminocyclooct-1-ene-1-carboxylate is the eight-membered ring member of a homologous series of cyclic β-enamino esters. Its structural analogues with smaller ring sizes—cyclopentene, cyclohexene, and cycloheptene derivatives—share similar chemical functionalities but differ in their conformational flexibility and, consequently, in some of their physical and chemical properties.
The synthesis of these analogues generally follows a common pathway: the base-catalyzed condensation of the corresponding cycloalkanone with ethyl cyanoacetate. The reaction proceeds via a Knoevenagel-type condensation, where the ketone reacts with the active methylene (B1212753) group of ethyl cyanoacetate, followed by tautomerization to the more stable enamine form.
Below is a comparative overview of the key properties of this compound and its lower homologues.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Available Physical Data |
| Ethyl 2-aminocyclopent-1-ene-1-carboxylate | C₈H₁₃NO₂ | 155.19 | 7149-18-0 | |
| Ethyl 2-aminocyclohex-1-ene-1-carboxylate | C₉H₁₅NO₂ | 169.22 | 1128-00-3 | Melting Point: 70-74 °C |
| Ethyl 2-aminocyclohept-1-ene-1-carboxylate | C₁₀H₁₇NO₂ | 183.25 | 56661-91-7 | |
| This compound | C₁₁H₁₉NO₂ | 197.27 | 56661-94-0 |
The differing ring sizes of these homologues influence the strain and conformational preferences of the molecules. This, in turn, can affect their reactivity and the stereochemical outcome of subsequent transformations. For instance, the larger ring systems of the cycloheptene and cyclooctene derivatives offer greater conformational flexibility compared to the more rigid cyclopentene and cyclohexene systems.
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 2-aminocyclooctene-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h2-8,12H2,1H3 |
InChI Key |
XGYIXAJQXKVEPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCCCCC1)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Aminocyclooct 1 Ene 1 Carboxylate and Analogues
Established Synthetic Routes to Cyclic β-Amino Esters
Several well-established methods are employed for the synthesis of cyclic β-amino esters. These routes often utilize readily available starting materials and proceed through reliable chemical transformations.
Synthesis from Bicyclic β-Lactam Precursors (e.g., cis-9-azabicyclo[6.2.0]dec-6-en-10-one)
One of the prominent methods for the synthesis of cyclic β-amino esters involves the use of bicyclic β-lactam precursors. A key example is the synthesis starting from cis-9-azabicyclo[6.2.0]dec-6-en-10-one. This precursor can be prepared via a [2+2] cycloaddition reaction between chlorosulfonyl isocyanate and cis,cis-1,3-cyclooctadiene. nih.gov The resulting bicyclic β-lactam serves as a versatile intermediate for the generation of cyclooctane (B165968) β-amino acid derivatives.
Ring-Opening Reactions of β-Lactam Systems with Alcohols and Acid Catalysts
The bicyclic β-lactam, cis-9-azabicyclo[6.2.0]dec-6-en-10-one, can undergo a ring-opening reaction in the presence of an alcohol and an acid catalyst to yield the corresponding cyclic β-amino ester. nih.gov For instance, treatment of the β-lactam with gaseous hydrogen chloride in methanol (B129727) leads to the cleavage of the lactam ring and the formation of methyl 2-aminocyclooct-3-ene-1-carboxylate. nih.gov This transformation provides a direct route to the cyclooctene (B146475) β-amino ester core structure.
Table 1: Synthesis of Methyl 2-aminocyclooct-3-ene-1-carboxylate from a Bicyclic β-Lactam
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| cis-9-Azabicyclo[6.2.0]dec-6-en-10-one | HCl(g), MeOH | Methyl 2-aminocyclooct-3-ene-1-carboxylate | nih.gov |
Fischer Esterification Approaches for Conversion of Cyclic β-Amino Carboxylic Acids
Fischer esterification is a classic method for the conversion of carboxylic acids to esters using an alcohol in the presence of an acid catalyst. organic-chemistry.orgbiosynth.com This reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed. researchgate.netresearchgate.net In the context of cyclic β-amino acids, Fischer esterification offers a straightforward approach to obtain the corresponding esters. The amino acid can be heated with the desired alcohol, such as ethanol (B145695), and a catalytic amount of a strong acid like sulfuric acid or tosic acid. organic-chemistry.org While this method is generally applicable, its efficiency can be influenced by the steric hindrance around the carboxylic acid group and the amino group, which is typically protonated under the acidic conditions.
Stereoselective and Enantioselective Syntheses of Cyclic β-Amino Esters
The development of stereoselective and enantioselective methods for the synthesis of cyclic β-amino esters is of great importance for accessing chiral molecules with specific biological activities. rsc.orgnih.gov Several strategies have been explored to achieve high levels of stereocontrol.
One approach involves the use of chiral auxiliaries attached to either the enolate or the imine in cyclization reactions. rsc.org Catalytic enantioselective conjugate addition reactions are also powerful tools for the synthesis of chiral β-amino acid derivatives from α,β-unsaturated carbonyl compounds. reddit.com Furthermore, enzymatic resolutions, for example, using lipases to selectively hydrolyze a racemic mixture of β-amino esters, have been successfully employed to obtain enantiomerically pure β-amino acids and esters.
Advanced Synthetic Strategies for Cyclooctene Amino Esters
More advanced synthetic strategies focus on the introduction and functionalization of unsaturated moieties within the cyclooctene ring system to create diverse and complex analogues.
Introduction and Functionalization of Unsaturated Moieties (e.g., via oxidation of double bonds in N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate)
To enable further functionalization and to protect the amino group during subsequent reactions, the amino ester is often converted to its N-Boc-protected derivative. nih.gov The N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate serves as a key intermediate for the introduction of new functionalities across the double bond. nih.gov
A common transformation is the oxidation of the double bond. For example, reaction with meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of an epoxide as a single product in high yield. nih.gov This epoxide is a valuable precursor for the synthesis of various dihydroxy-substituted cyclooctane β-amino acid derivatives through subsequent ring-opening reactions. nih.gov Alternatively, dihydroxylation of the double bond can be achieved using reagents such as osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant, which also proceeds with high stereoselectivity. nih.gov
Table 2: Functionalization of N-Boc-protected Methyl 2-aminocyclooct-3-ene-1-carboxylate
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate | m-CPBA | Epoxide derivative | 94% | nih.gov |
| N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate | OsO4, NMO | Diol derivative | 91% | nih.gov |
Tandem Reactions for the Formation of Cyclooctene-1-carboxylate Skeletons
Tandem reactions, or cascade reactions, offer an efficient route to complex molecular architectures by combining multiple bond-forming events in a single pot without isolating intermediates. For the formation of the cyclooctene-1-carboxylate skeleton, a key precursor to the final enamino ester, intramolecular cyclization reactions are paramount.
Another related approach is the Dieckmann condensation, which is conceptually similar but starts with a diester to form a cyclic β-keto ester. wikipedia.orgbuchler-gmbh.com Both methods are foundational for creating the carbocyclic ring system required. More contemporary tandem reactions can involve metal-catalyzed processes. For instance, an indium(III) bromide-catalyzed tandem reaction has been developed for forming β-(N-indolyl)-α,β-unsaturated esters, which involves an intermolecular β-enamino ester formation followed by an intramolecular cyclization. nih.gov While this specific example leads to indole (B1671886) formation, the principle of a tandem enamine formation-cyclization sequence is a powerful strategy adaptable to other systems.
Green Chemistry Approaches, including Enzyme-Catalyzed Hydrolysis for Enantiomer Resolution
Green chemistry principles are increasingly integrated into synthetic methodologies to reduce environmental impact. For cyclic amino esters, this includes the use of solvent-free reactions, reusable catalysts, and biocatalysis for achieving stereoselectivity.
A significant green approach in this field is the use of enzymes for the kinetic resolution of racemic mixtures of cyclic β-amino esters. The enzyme Candida antarctica lipase (B570770) B (CALB) has been effectively used for the hydrolysis of carbocyclic 5- to 8-membered cis-β-amino esters. kuleuven.beresearchgate.net In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This method is noted for its high enantioselectivity factor (E > 200), allowing for the separation of enantiomers with excellent purity (≥99% ee). kuleuven.bemdpi.com The resolutions can be performed in environmentally benign organic media or under solvent-free conditions, further enhancing the green credentials of the process. kuleuven.be This dynamic kinetic resolution (DKR) strategy combines the enzymatic resolution with an in-situ racemization of the starting material, theoretically allowing for a 100% yield of the desired enantiomer. kuleuven.benih.govnih.gov
| Enzyme | Substrate Type | Conditions | Selectivity |
| Candida antarctica Lipase B (CALB) | Racemic cyclic β-amino esters | Green organic media or solvent-free | High (E > 200) |
| Lipase PSIM (Burkholderia cepacia) | Racemic β-amino carboxylic ester hydrochlorides | iPr2O, 45 °C | Excellent (ee ≥99%) |
Other green techniques applicable to the synthesis of the precursor β-keto esters or the final enamino esters include ultrasound-assisted synthesis, which can accelerate reaction rates and often leads to higher yields under solvent-free conditions. organic-chemistry.org
Catalytic Reductions of Unsaturated Cyclic Amino Esters to Saturated Derivatives
The carbon-carbon double bond in β-enamino esters like Ethyl 2-aminocyclooct-1-ene-1-carboxylate can be reduced to yield the corresponding saturated β-amino esters. Catalytic hydrogenation is the most common and efficient method for this transformation.
A range of heterogeneous and homogeneous catalysts can be employed. Heterogeneous catalysts such as Platinum(IV) oxide (PtO2) and Palladium on carbon (Pd/C) are widely used for the hydrogenation of enamines. nih.govorganic-chemistry.org For example, pure (Z)-enamines derived from β-ketoesters have been hydrogenated with very high diastereoselectivities (up to 200:1) using heterogeneous catalysis. nih.gov Homogeneous catalysts, particularly those based on iridium(I) and rhodium, also offer mild and efficient conditions for the reduction. thieme-connect.com Iridium(I) catalysts have been used for the hydrogenation of various β-N-substituted enamino esters at 50 °C, resulting in high yields of the saturated β-amino esters. thieme-connect.com These methods are generally clean and atom-economical, aligning with the principles of green chemistry.
| Catalyst System | Substrate | Conditions | Outcome |
| PtO2 (heterogeneous) | (Z)-enamines | H2 | High diastereoselectivity (up to 200:1) nih.gov |
| [IrCl(cod)]2 (homogeneous) | β-N-substituted enamino esters | H2 (10 bar), CH2Cl2, 50 °C | High yields (>98%) thieme-connect.com |
| Pd/C (heterogeneous) | α,β-unsaturated ketones | Ammonium (B1175870) formate, refluxing methanol | Effective C=C bond reduction organic-chemistry.org |
Comparative Synthetic Approaches for Related Cyclic Amino Esters
The synthetic routes to this compound are often analogous to those for its smaller ring counterparts, namely Ethyl 2-amino-1-cyclohexene-1-carboxylate (6-membered ring) and Ethyl 2-aminocyclohept-1-ene-1-carboxylate (7-membered ring). The primary distinction lies in the synthesis of the corresponding cyclic β-keto ester precursor.
Ethyl 2-amino-1-cyclohexene-1-carboxylate (6-membered ring): The precursor, ethyl 2-oxocyclohexanecarboxylate, is readily synthesized via the acylation of cyclohexanone (B45756) with diethyl carbonate using a strong base like sodium hydride. chemicalbook.com This β-keto ester is then condensed with an ammonia (B1221849) source to furnish the target β-enamino ester. A common laboratory and industrial method involves the direct reaction of ethyl 2-oxocyclohexanecarboxylate with aqueous or alcoholic ammonia.
Ethyl 2-aminocyclohept-1-ene-1-carboxylate (7-membered ring): The synthesis follows a parallel path, starting from cycloheptanone. The formation of the 7-membered β-keto ester, ethyl 2-oxocycloheptanecarboxylate, is achieved through similar condensation strategies. Subsequent reaction with ammonia provides the desired enamino ester.
This compound (8-membered ring): The synthesis of the 8-membered ring precursor, ethyl 2-oxocyclooctanecarboxylate, is more challenging due to the entropic and enthalpic barriers to forming medium-sized rings. High-dilution conditions are often required for the Thorpe-Ziegler or Dieckmann cyclizations to favor the intramolecular reaction over intermolecular polymerization. Once the β-keto ester is obtained, the final amination step is analogous to the smaller rings.
A comparison of the key synthetic step—the formation of the β-enamino ester from the corresponding β-keto ester—is outlined below.
| Ring Size | Precursor | Reagent | Conditions | Product |
| 6-membered | Ethyl 2-oxocyclohexanecarboxylate chemicalbook.com | Ammonia | Typically in an alcohol solvent | Ethyl 2-amino-1-cyclohexene-1-carboxylate |
| 7-membered | Ethyl 2-oxocycloheptanecarboxylate | Ammonia | Typically in an alcohol solvent | Ethyl 2-aminocyclohept-1-ene-1-carboxylate |
| 8-membered | Ethyl 2-oxocyclooctanecarboxylate | Ammonia | Typically in an alcohol solvent | This compound |
Modern variations include three-component reactions. For instance, cyclic β-aminoesters have been prepared by a reaction between primary amines, ethyl acetoacetate, and chalcones using CeO2 nanoparticles as a reusable catalyst, showcasing an efficient and environmentally friendly alternative to traditional methods.
Reaction Mechanisms and Pathways
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies have been conducted on several key reactions involving derivatives of ethyl 2-aminocyclooct-1-ene-1-carboxylate. These investigations shed light on the electronic and steric effects that influence the course of these transformations.
Mechanism of Lactam Ring Cleavage and Amino Ester Formation
The synthesis of cyclooctane (B165968) amino ester derivatives often commences with the cleavage of a β-lactam ring. For instance, the transformation of cis-9-azabicyclo[6.2.0]dec-6-en-10-one to the corresponding amino ester is achieved by treatment with hydrogen chloride gas in methanol (B129727). This reaction proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the lactam carbonyl oxygen by HCl, which enhances the electrophilicity of the carbonyl carbon. Subsequently, methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate, facilitated by proton transfer, results in the cleavage of the amide bond and the formation of the methyl ester and the ammonium (B1175870) salt of the amino group. This transformation effectively converts the bicyclic lactam into a monocyclic amino ester, a crucial precursor for further functionalization.
Epoxide Ring-Opening Mechanisms Leading to Hydroxylated Cyclic Amino Esters
The introduction of hydroxyl groups onto the cyclooctane ring can be achieved through the ring-opening of an epoxide precursor. The mechanism of this reaction is highly dependent on the reaction conditions, particularly the nature of the catalyst and the nucleophile. For example, the ring-opening of N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate epoxide can be catalyzed by various reagents, including HCl(g) in methanol, sodium bisulfate (NaHSO₄), or ammonium chloride (NH₄Cl) in dimethylformamide (DMF) rsc.org.
Under acidic conditions, the epoxide oxygen is first protonated, which activates the epoxide ring towards nucleophilic attack. The regioselectivity of the subsequent nucleophilic attack is influenced by both electronic and steric factors. In the case of the aforementioned cyclooctene (B146475) derivative, the attack of the nucleophile occurs preferentially at the carbon atom further from the bulky N-Boc-protected amino ester group, leading to the formation of a specific regioisomer of the hydroxylated amino ester rsc.org. The stereochemistry of the ring-opening is typically anti, resulting in a trans-diaxial arrangement of the nucleophile and the newly formed hydroxyl group.
Intramolecular Cyclization Pathways (e.g., Lactonization from Hydrolyzed Ester Groups)
Hydroxylated cyclic amino esters can undergo intramolecular cyclization to form bicyclic lactones. The formation of a five-membered lactone from a hydroxylated cyclooctane β-amino acid derivative has been investigated using Density-functional theory (DFT) computations rsc.orgresearchgate.net. The proposed mechanism suggests that the reaction is initiated by the protonation of the ester carbonyl group. This is followed by an intramolecular nucleophilic attack by the hydroxyl group on the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (in this case, methanol) leads to the formation of the stable bicyclic lactone.
DFT calculations have shown that the conformational arrangement of the cyclooctane ring plays a crucial role in facilitating this intramolecular reaction. A conformation where the hydroxyl group and the ester functionality are in close proximity is essential for the cyclization to occur. The calculations also help in explaining the observed regioselectivity and the stability of the resulting lactone products rsc.orgresearchgate.net.
Detailed Mechanistic Insights into Fischer Esterification
The Fischer esterification is a classic method for the formation of esters from carboxylic acids and alcohols under acidic catalysis. The mechanism involves a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or tosic acid researchgate.netnih.govmasterorganicchemistry.comchemistrysteps.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com. This protonation significantly increases the electrophilicity of the carbonyl carbon.
The alcohol then acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate researchgate.netnih.govmasterorganicchemistry.comchemistrysteps.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com. Following this, a proton transfer occurs from the newly added alkyloxonium group to one of the hydroxyl groups, converting it into a good leaving group (water). The elimination of a water molecule from the tetrahedral intermediate, assisted by the lone pair of electrons on the remaining hydroxyl group, regenerates the carbonyl double bond and forms a protonated ester. In the final step, a molecule of the alcohol or water acts as a base to deprotonate the carbonyl oxygen, yielding the final ester product and regenerating the acid catalyst researchgate.netnih.govmasterorganicchemistry.comchemistrysteps.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com. To drive the equilibrium towards the product side, either an excess of the alcohol is used, or the water formed during the reaction is removed.
Mechanistic Studies of Functional Group Interconversions on the Cyclooctene Ring
The enamine functionality in this compound allows for a variety of functional group interconversions. These transformations are pivotal for synthesizing a diverse range of derivatives. For instance, β-enamino esters are versatile intermediates in the synthesis of various heterocyclic compounds nih.gov. The reactivity of the enamine system, which is in equilibrium with its imine tautomer, allows for reactions with both electrophiles and nucleophiles.
Mechanistic studies in this area often focus on site-selective transformations. For example, transition-metal-catalyzed C-H functionalization and annulation of β-enaminones have been explored to create complex molecular architectures rsc.org. These reactions typically proceed through a series of steps involving coordination of the metal catalyst to the substrate, C-H bond activation, migratory insertion, and reductive elimination. The specific mechanistic pathway is highly dependent on the choice of metal catalyst, ligands, and reaction conditions, which in turn dictates the regioselectivity and stereoselectivity of the transformation.
Stereochemical Control and Selectivity in Reaction Pathways
Controlling the stereochemistry of reactions involving the cyclooctene ring is a significant challenge due to the conformational flexibility of the eight-membered ring. However, several strategies have been developed to achieve stereochemical control and selectivity.
In the case of epoxide ring-opening reactions, the stereochemical outcome is often dictated by the inherent mechanism of the reaction. As mentioned earlier, the Sₙ2-type nucleophilic attack on a protonated epoxide generally proceeds with inversion of configuration at the attacked carbon center, leading to an anti-dihydroxylation product. The stereochemistry of the starting epoxide, which can be controlled through stereoselective epoxidation methods, therefore directly influences the stereochemistry of the resulting diol.
For intramolecular cyclization reactions, such as lactonization, the stereochemical outcome is often under thermodynamic control. The reaction will favor the formation of the most stable bicyclic system. Computational studies, such as DFT, can be employed to predict the relative stabilities of different stereoisomers and thus the likely outcome of the reaction rsc.orgresearchgate.net. The stereochemistry of the substituents on the cyclooctane ring, established in previous steps, plays a crucial role in directing the stereochemical course of the cyclization.
The stereoselectivity of functional group interconversions on the cyclooctene ring is often influenced by the directing effects of existing functional groups and the steric hindrance imposed by the cyclic structure. For instance, in catalytic reactions, chiral ligands can be used to induce asymmetry and favor the formation of one enantiomer or diastereomer over the other.
Below is a table summarizing the key reaction mechanisms discussed:
| Reaction | Key Mechanistic Steps | Factors Influencing Selectivity |
| Lactam Ring Cleavage | Protonation of carbonyl, nucleophilic attack by alcohol, tetrahedral intermediate formation, ring opening. | Nature of alcohol and acid catalyst. |
| Epoxide Ring-Opening | Protonation of epoxide, nucleophilic attack (Sₙ2), inversion of configuration. | Steric and electronic effects of substituents, nature of nucleophile and catalyst. |
| Intramolecular Lactonization | Protonation of ester, intramolecular nucleophilic attack by hydroxyl group, tetrahedral intermediate, elimination of alcohol. | Conformational preferences of the cyclooctane ring, thermodynamic stability of the product. |
| Fischer Esterification | Protonation of carboxylic acid, nucleophilic attack by alcohol, tetrahedral intermediate formation, water elimination. | Use of excess alcohol, removal of water. |
| Functional Group Interconversions | Varies depending on the reaction (e.g., C-H activation, nucleophilic addition). | Choice of catalyst and ligands, steric and electronic properties of the substrate. |
Influence of Catalysts and Solvents on Reaction Mechanisms
The synthesis of this compound, a cyclic β-enamino ester, is significantly influenced by the choice of catalysts and solvents. These components play a crucial role in directing the reaction mechanism, impacting reaction rates, yields, and the stereoselectivity of the final product. The primary synthetic route often involves an intramolecular Thorpe-Ziegler type cyclization of a dinitrile precursor or the condensation of a cyclooctanone (B32682) derivative with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate. The mechanism of these reactions can be finely tuned by the catalytic system and the reaction medium.
Catalytic Influence on Reaction Pathways
Acid and base catalysis are central to the formation of enamines. The reaction generally proceeds through the formation of an iminium ion intermediate when aldehydes or ketones react with secondary amines. masterorganicchemistry.com While specific studies on this compound are limited, the principles of enamine synthesis provide a foundational understanding.
Acid Catalysis: Both Brønsted and Lewis acids are employed to catalyze enamine formation. researchgate.net The role of the acid catalyst is to protonate the carbonyl oxygen of the cyclooctanone precursor, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. masterorganicchemistry.com This initial addition is a key step in the formation of a carbinolamine intermediate. Subsequent protonation of the hydroxyl group of the carbinolamine facilitates the elimination of a water molecule, leading to the formation of an iminium ion. A final deprotonation at the α-carbon yields the enamine product.
Heterogeneous catalysts, such as zeolites, have emerged as environmentally benign and reusable alternatives to traditional homogeneous acid catalysts. Zeolite H-Y, for instance, has been effectively used in the synthesis of various cyclic enamines. researchgate.netresearchgate.net Its porous structure and both Brønsted and Lewis acidic sites facilitate the reaction, often leading to higher yields and shorter reaction times compared to uncatalyzed reactions or those using other types of catalysts. researchgate.net The zeolite surface can also play a role in adsorbing the water formed during the reaction, thereby shifting the equilibrium towards the product. researchgate.net
The following table summarizes the role of different types of catalysts in the synthesis of cyclic enamines, which is analogous to the formation of this compound.
| Catalyst Type | General Role in Reaction Mechanism | Expected Impact on this compound Synthesis |
| Brønsted Acids (e.g., p-TsOH) | Protonate the carbonyl group, activating it for nucleophilic attack. Facilitate dehydration of the carbinolamine intermediate. | Increased reaction rate and yield by lowering the activation energy for iminium ion formation. |
| Lewis Acids (e.g., TiCl₄, ZnCl₂) | Coordinate to the carbonyl oxygen, increasing its electrophilicity. | Can enhance reaction rates, but may require stricter control of reaction conditions to avoid side reactions. |
| Heterogeneous Acids (e.g., Zeolite H-Y) | Provide both Brønsted and Lewis acid sites. The porous structure can help in removing water by-product. | Offers advantages of reusability, reduced waste, and potentially higher yields and shorter reaction times. researchgate.net |
| Bases (e.g., Sodium Ethoxide) | Abstract an α-proton in Thorpe-Ziegler type reactions to form a nucleophilic carbanion. | Essential for intramolecular cyclization of dinitrile precursors to form the cyclic enamine structure. |
The Role of Solvents in Mechanistic Control
The solvent is not merely an inert medium but an active participant that can significantly alter the reaction pathway and kinetics. Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize intermediates and transition states, thereby influencing the reaction mechanism.
Polar Protic Solvents: Solvents like ethanol (B145695) and water can participate in hydrogen bonding. In acid-catalyzed enamine synthesis, a protic solvent can help to stabilize the charged intermediates, such as the iminium ion. However, an excess of a protic solvent like water can also drive the equilibrium back towards the starting materials through hydrolysis of the enamine. masterorganicchemistry.com
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) possess high dielectric constants and can solvate charged species. In the context of the Thorpe-Ziegler reaction, polar aprotic solvents can effectively solvate the metal cation of the base, leading to a more "naked" and reactive anion, which can enhance the rate of the initial deprotonation step.
Nonpolar Solvents: Nonpolar solvents like toluene (B28343) and benzene (B151609) are often used in enamine synthesis with azeotropic removal of water (e.g., using a Dean-Stark apparatus). researchgate.net This is a practical approach to drive the reaction equilibrium towards the product by continuously removing the water by-product.
The influence of the solvent on the reaction mechanism is complex and often tied to the specific catalyst being used. For instance, the acidity of a zeolite catalyst can be modulated by the solvent. A computational study on the Thorpe reaction highlighted the significant influence of the solvent on the reaction mechanism and energy barriers. mdpi.com
Below is a table summarizing the expected effects of different solvent types on the synthesis of this compound.
| Solvent Type | Key Properties | Influence on Reaction Mechanism |
| Polar Protic (e.g., Ethanol) | Hydrogen bond donor, high dielectric constant | Can stabilize charged intermediates. May participate in proton transfer steps. Can lead to hydrolysis of the product if water is present. |
| Polar Aprotic (e.g., DMF, DMSO) | High dielectric constant, no acidic protons | Effectively solvates cations, potentially increasing the reactivity of basic catalysts. Can stabilize polar transition states. |
| Nonpolar (e.g., Toluene, Benzene) | Low dielectric constant | Often used for azeotropic removal of water to drive the reaction to completion. Less effective at stabilizing charged intermediates. researchgate.net |
Derivatization Strategies and Chemical Transformations
Modifications of the Amine Functionality
The primary amino group is a key site for modifications, allowing for the introduction of various substituents and the formation of conjugates. Its nucleophilicity can be modulated or utilized to construct new carbon-nitrogen and heteroatom-nitrogen bonds.
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent undesired side reactions. organic-chemistry.org The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org
The N-Boc protection of cyclic β-amino esters, such as derivatives of aminocyclooctene carboxylate, is a well-established procedure. beilstein-journals.org The reaction typically involves treating the amino ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.orgbeilstein-journals.org In the synthesis of related aminocyclooctene derivatives, this protection was successfully achieved using (Boc)₂O with pyridine (B92270) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). beilstein-journals.org This protection strategy is crucial for subsequent transformations, such as stereoselective oxidation of the double bond, where the bulky Boc group can direct the regioselectivity of the reaction. smolecule.com The presence of the protecting group deactivates the nucleophilicity of the amine, allowing for selective reactions at other sites of the molecule. organic-chemistry.org
Table 1: Representative Conditions for N-Boc Protection
| Reagent | Base/Catalyst | Solvent | Typical Yield | Reference |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Pyridine, DMAP | Not specified | 95% | beilstein-journals.org |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Various bases (e.g., NEt₃, NaOH) | Anhydrous or aqueous | High | organic-chemistry.org |
The primary amine of ethyl 2-aminocyclooct-1-ene-1-carboxylate can act as a nucleophile, reacting with a variety of electrophiles to form a wide array of derivatives. These reactions are fundamental in expanding the chemical space accessible from this core structure. For instance, β-enamino esters are known to be versatile intermediates for the synthesis of various nitrogen-containing compounds. nih.gov
Common transformations include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides).
Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides.
Alkylation: While direct alkylation can sometimes lead to over-alkylation, reductive amination with aldehydes or ketones is a common method to produce secondary amines.
Urea (B33335) and Thiourea Formation: Reactions with isocyanates and isothiocyanates afford substituted ureas and thioureas, respectively.
Furthermore, the enamine functionality can react with other classes of compounds. For example, studies on similar β-enamino esters have shown they can react with substituted hydrazines to yield pyrazolone (B3327878) derivatives, demonstrating their utility in constructing heterocyclic systems. nih.gov
Transformations of the Ester Moiety
The ethyl ester group provides another handle for synthetic modifications, including hydrolysis, transesterification, and reduction.
The ester functional group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. smolecule.com This transformation is a key step in the synthesis of cyclic β-amino acids, which are important structural motifs in medicinal chemistry and peptidomimetics. beilstein-journals.orgnih.govnih.gov
The hydrolysis of the ester in aminocyclooctane systems has been documented as a critical step in synthetic pathways. In one instance, the hydrolysis of a methyl ester derivative was observed to occur concomitantly with other transformations, leading to the formation of a neighboring carboxyl group that could participate in subsequent intramolecular reactions, such as lactonization. beilstein-journals.orgnih.gov This highlights the potential for tandem reactions following the hydrolysis step.
Table 2: General Conditions for Ester Hydrolysis
| Condition | Reagents | Product | Reference |
| Basic | Aqueous NaOH or LiOH | Carboxylate salt (acidified to acid) | smolecule.com |
| Acidic | Aqueous HCl or H₂SO₄ | Carboxylic acid | beilstein-journals.orgsmolecule.com |
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, the ethyl group can be replaced by other alkyl groups (e.g., methyl, benzyl) by reacting it with the corresponding alcohol under catalytic conditions. This allows for the fine-tuning of the ester's properties, such as its reactivity or steric bulk. Studies on the transesterification of various ethyl esters to their corresponding methyl esters have demonstrated high conversion rates using specific catalysts. researchgate.net In a related cyclooctane (B165968) system, a transesterification-type reaction was also observed under specific conditions, indicating the feasibility of this transformation. beilstein-journals.org
The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, capable of cleanly converting esters to alcohols. wikipedia.org The resulting product from the reduction of this compound would be 2-amino-1-(hydroxymethyl)cyclooct-1-ene.
It is important to consider the reactivity of the enamine double bond under the reduction conditions. While LiAlH₄ typically does not reduce isolated carbon-carbon double bonds, the conjugated enamine system may be susceptible to reduction. Alternatively, catalytic hydrogenation using catalysts like PtO₂ or Pd/C has been shown to reduce the double bond of β-enamino esters, which could potentially occur alongside or instead of ester reduction depending on the specific conditions employed. acs.org
Reactivity of the Cyclooctene (B146475) Double Bond
The endocyclic double bond in this compound is a primary site for chemical modification. Its reactivity is influenced by the presence of the electron-donating amino group and the electron-withdrawing carboxylate group, which together form a β-enamino ester system. This electronic arrangement dictates the regio- and stereoselectivity of various addition reactions.
The electron-rich double bond of the cyclooctene ring is susceptible to oxidation, most notably epoxidation, to form the corresponding oxirane. This transformation is a valuable synthetic step, as the resulting epoxide can be further functionalized through various ring-opening reactions.
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed reagents for the epoxidation of alkenes. researchgate.netyoutube.com The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond. libretexts.org In a study on a closely related compound, N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate, treatment with m-CPBA resulted in the formation of the corresponding epoxide as the sole product in high yield. nih.gov This suggests that the enamine-like double bond in this compound would also be readily epoxidized under similar conditions. The conformational flexibility of the cyclooctene ring can influence the stereochemical outcome of the epoxidation. researchgate.netunits.it
The resulting epoxide is a versatile intermediate. For instance, acid-catalyzed ring-opening of the epoxide derived from N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate with methanolic HCl led to the formation of a chlorohydrin derivative. nih.gov This highlights the potential for introducing various nucleophiles onto the cyclooctane scaffold.
Table 1: Epoxidation of a Functionalized Cyclooctene Derivative
| Substrate | Reagent | Product | Yield | Reference |
|---|
The double bond of this compound can be reduced to the corresponding saturated amine, ethyl 2-aminocyclooctane-1-carboxylate, through hydrogenation. This transformation is significant for accessing chiral β-amino esters, which are valuable building blocks in medicinal chemistry.
Catalytic hydrogenation of β-enamine esters has been extensively studied. Highly efficient and enantioselective hydrogenations have been achieved using transition metal catalysts, such as iridium and rhodium complexes with chiral phosphine (B1218219) ligands. acs.orgresearchgate.net For instance, an Ir-(S,S)-f-Binaphane complex has been shown to catalyze the hydrogenation of unprotected β-enamine esters with excellent enantioselectivities (up to 97% ee) and high turnover numbers. acs.org Similarly, Rh-Josiphos complexes have been used for the asymmetric hydrogenation of this class of compounds. acs.org These methods provide direct access to enantiomerically enriched β-amino esters without the need for protecting groups.
Another method for the reduction of the carbon-carbon double bond is through the use of diimide (N₂H₂), which can be generated in situ from hydrazine (B178648) hydrate (B1144303). acs.orgrug.nl Diimide reduction is a metal-free alternative to catalytic hydrogenation and is known for its syn-addition mechanism. wikipedia.org The reduction of cyclooctene with diimide generated from hydrazine hydrate and an organocatalyst proceeds efficiently, particularly in polar solvents. acs.org This method is advantageous as it typically does not cause double bond isomerization and is compatible with various functional groups. acs.orgnih.gov
Table 2: Catalytic Asymmetric Hydrogenation of β-Enamine Esters
| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Ir-(S,S)-f-Binaphane | Unprotected β-enamine esters | Up to 97% | acs.org |
The double bond of this compound, being part of an enamine system, is highly nucleophilic and readily undergoes electrophilic addition reactions. masterorganicchemistry.comlibretexts.org
Halogenation: The reaction of enamines with electrophilic halogenating agents, such as N-halosuccinimides, can lead to the formation of α-halogenated derivatives. researchgate.neteurekaselect.com The high electron density at the α-carbon of the enamine facilitates this reaction. masterorganicchemistry.com For instance, the reaction with bromine water would likely lead to the addition of bromine across the double bond. The presence of the amino group strongly activates the double bond towards electrophiles. byjus.com The initial attack of the electrophilic halogen would form a cyclic halonium ion intermediate, which is then opened by the halide anion in an anti-addition fashion. libretexts.org
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond, leading to the introduction of a hydroxyl group on the cyclooctane ring. libretexts.orgwikipedia.org The hydroboration step involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond. ucla.edu The boron atom adds to the less substituted carbon, and the hydrogen adds to the more substituted carbon. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base yields the corresponding alcohol. libretexts.org This reaction is stereospecific, with the hydroboration step proceeding via syn-addition. ucla.edu
Table 3: Potential Electrophilic Addition Reactions
| Reaction | Reagent(s) | Expected Product | Key Features |
|---|---|---|---|
| Halogenation | Br₂, CCl₄ | Vicinal dibromide | Anti-addition |
Ring System Manipulations and Functionalization
Beyond the direct modification of the double bond, the cyclooctane scaffold itself can be subjected to various manipulations to introduce new functional groups or to alter the ring size.
The introduction of new functional groups onto the cyclooctane ring can be achieved through several strategies, often leveraging the initial reactivity of the double bond.
As mentioned previously, hydroboration-oxidation is a key method for introducing a hydroxyl group. digitellinc.comnsf.gov The regioselectivity of this reaction would likely place the hydroxyl group at the carbon adjacent to the amino- and ester-bearing carbon.
Epoxidation followed by nucleophilic ring-opening is another powerful strategy. The epoxide ring is susceptible to attack by a wide range of nucleophiles (e.g., azides, thiols, amines), allowing for the introduction of diverse functionalities. tdl.org For example, the reaction of an epoxide with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed, for instance, via click chemistry.
Ring expansion and contraction reactions offer pathways to novel carbocyclic and heterocyclic frameworks from the cyclooctane core.
Ring Expansion: Various methods for ring expansion have been developed, although their application to a functionalized aminocyclooctene system would require specific investigation. nuph.edu.uanih.gov Reactions such as the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid, could potentially be adapted. nih.gov Other strategies might involve the cleavage of a C-N bond in a bicyclic system derived from the starting material. nuph.edu.ua
Ring Contraction: Ring contraction reactions can be used to synthesize smaller, functionalized carbocycles. rsc.orgresearchgate.net The Favorskii rearrangement of α-halo ketones is a classic example of a ring contraction. harvard.edu While not directly applicable to the starting material, it illustrates the type of transformations that could be envisioned after suitable functional group manipulations of the cyclooctane ring. Thermally induced ring contraction of cyclooctatetraene (B1213319) derivatives has also been reported, suggesting that under specific conditions, the eight-membered ring can be transformed into a six-membered ring. nih.gov
These strategies, while not yet reported for this compound itself, represent potential avenues for the synthesis of novel and structurally diverse molecules based on this versatile scaffold.
Synthesis of Fused and Bicyclic Derivatives from Cyclooctene Amino Esters
This compound belongs to the class of β-enamino esters, which are versatile building blocks in organic synthesis due to their unique combination of nucleophilic and electrophilic centers. This reactivity allows for their transformation into a variety of complex molecular architectures, including fused and bicyclic ring systems. These transformations are typically achieved through cyclocondensation or intramolecular cyclization reactions, where the enamine and ester functionalities participate in ring-forming processes.
Fused Heterocyclic Systems
The inherent reactivity of β-enamino esters makes them ideal precursors for the synthesis of fused heterocyclic systems, particularly pyrimidines and pyridines. These reactions involve the condensation of the enamino ester with a suitable binucleophile or a compound that can undergo a [3+3] type annulation.
Pyrimidine (B1678525) Synthesis: One of the most common strategies for synthesizing fused pyrimidine rings from β-enamino esters is the Pinner synthesis. This method involves the condensation of a β-dicarbonyl equivalent, such as a β-enamino ester, with an amidine. mdpi.comslideshare.net The reaction proceeds via a nucleophilic attack of the amidine on the ester carbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. Various substituted pyrimidines can be synthesized by choosing different amidines and reaction conditions. mdpi.comorganic-chemistry.org For instance, the reaction of β-enaminones with carboxamides under basic conditions can yield 2,4,6-trisubstituted pyrimidines in moderate to good yields. mdpi.com
Table 1: Synthesis of Fused Pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Conditions | Fused Product Type |
|---|---|---|---|
| β-Enamino ester | Amidine | Acid or Base Catalysis | Pyrimidinone |
| β-Enaminone | Carboxamide | Basic Conditions | Trisubstituted Pyrimidine |
Pyridine Synthesis: Fused pyridine derivatives can also be accessed from β-enamino esters through annulation reactions. A common approach involves the reaction of β-enamino esters or β-enaminones with compounds containing an active methylene (B1212753) group, such as acetylacetone, in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. nih.gov This reaction follows a [3+3] annulation pathway, where the three-carbon backbone of the enamino ester reacts with the three-carbon unit from the active methylene compound to construct the pyridine ring. organic-chemistry.org Highly functionalized pyridines can be prepared in a single step by reacting enamino compounds with alkynones using acetic acid. organic-chemistry.org
Table 2: Synthesis of Fused Pyridine Derivatives
| Reactant 1 | Reactant 2 | Conditions | Fused Product Type |
|---|---|---|---|
| β-Enamino ester | Acetylacetone | Acetic acid, Ammonium acetate | Pyridinone nih.gov |
Bicyclic Systems via Intramolecular Transformations
Beyond forming fused aromatic heterocycles, cyclooctene amino esters can be transformed into saturated bicyclic systems through intramolecular reactions that involve the cyclooctene ring itself. A key strategy involves the functionalization of the double bond, followed by a ring-closing reaction.
One documented pathway begins with the transformation of a related cyclooctene amino ester into a bicyclic lactone. nih.gov This process is initiated by the epoxidation of the cyclooctene double bond using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting epoxide is a crucial intermediate. Subsequent treatment of the epoxide with acid, such as HCl(g) in methanol (B129727) or NaHSO₄, facilitates the opening of the oxirane ring. nih.gov The regioselectivity of this ring-opening is influenced by conformational effects of the eight-membered ring. The newly formed hydroxyl group can then undergo an intramolecular attack on the ester carbonyl, leading to a transannular cyclization that forms a stable five-membered lactone ring, resulting in a bicyclic structure. nih.gov This strategy effectively converts the monocyclic amino ester into a complex bicyclic amino acid derivative. nih.gov
Table 3: Synthesis of Bicyclic Lactone from a Cyclooctene Amino Ester Derivative
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate | m-CPBA | Epoxide derivative | Epoxidation of the double bond nih.gov |
This synthetic approach highlights how the inherent functionalities of cyclooctene amino esters can be strategically manipulated to construct intricate bicyclic frameworks, which are of significant interest in medicinal chemistry and natural product synthesis.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.
While specific spectral data for Ethyl 2-aminocyclooct-1-ene-1-carboxylate is not extensively reported in publicly available literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the various hydrogen atoms in the molecule. The ethyl group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-). The protons of the cyclooctene (B146475) ring would appear as a series of multiplets in the aliphatic region. The two protons of the amine group (NH₂) are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of distinct carbon environments. Key resonances would include the carbonyl carbon of the ester group, the two olefinic carbons of the enamine system, the methylene carbon of the ethyl ester, the methyl carbon of the ethyl group, and several signals corresponding to the methylene carbons of the cyclooctane (B165968) ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. magritek.com
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (Ethyl) | ~1.2-1.4 | Triplet | 3H |
| -O-CH₂- (Ethyl) | ~4.0-4.2 | Quartet | 2H |
| Cyclooctene ring protons | ~1.5-2.8 | Multiplets | 12H |
| -NH₂ | Variable (broad) | Singlet | 2H |
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165-175 |
| C=C-NH₂ | ~150-160 |
| C=C-COOEt | ~90-100 |
| -O-CH₂- (Ethyl) | ~58-62 |
| Cyclooctene ring carbons | ~20-40 |
To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the cyclooctane ring and the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₉NO₂), the expected monoisotopic mass is approximately 197.1416 g/mol . uni.lu In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at this m/z value. Further fragmentation patterns would provide structural information. For instance, the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃) would result in characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 198.1489 |
| [M+Na]⁺ | 220.1308 |
| [M+K]⁺ | 236.1048 |
Data sourced from predicted values as experimental data is not widely available. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as two distinct peaks in the range of 3300-3500 cm⁻¹. The C=O stretching of the α,β-unsaturated ester would be observed around 1650-1680 cm⁻¹. The C=C stretching of the enamine system would likely appear in the 1600-1650 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the aliphatic and ethyl groups would be present in their characteristic regions.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300-3500 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Ester) | 1650-1680 |
| C=C Stretch (Alkene) | 1600-1650 |
| C-N Stretch | 1250-1350 |
X-ray Diffraction Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and the absolute and relative stereochemistry of any chiral centers. This technique is the gold standard for unambiguous structural proof, although it is contingent on the ability to grow suitable single crystals of the compound.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of a sample and, if applicable, for determining the enantiomeric excess.
Purity Assessment: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to determine the purity of this compound. A pure sample would ideally show a single peak in the chromatogram.
Enantiomeric Excess Determination: Since this compound can exist as enantiomers if a chiral center is present or due to planar chirality, the determination of enantiomeric excess (ee) is crucial in asymmetric synthesis. wikipedia.org This is typically achieved using chiral chromatography, either chiral GC or chiral HPLC, which employs a chiral stationary phase to separate the enantiomers, allowing for their quantification. wikipedia.org The enantiomeric excess is a measure of the purity of a chiral substance and reflects the degree to which one enantiomer is present in a greater amount than the other. wikipedia.orgmasterorganicchemistry.com
Gas Chromatography (GC) for Enantiomeric Excess Evaluation
Gas chromatography is a cornerstone technique for the determination of the enantiomeric excess (ee) of volatile chiral compounds. chromatographyonline.com The separation of enantiomers by GC is achieved through the use of a chiral stationary phase (CSP). These phases create a chiral environment within the GC column, leading to differential interactions with the two enantiomers of the analyte and resulting in different retention times.
For a compound like this compound, direct analysis on a chiral GC column is feasible. However, derivatization is a common strategy to enhance volatility and improve the interaction with the CSP, potentially leading to better resolution. chromatographyonline.com
Methodology:
The evaluation of enantiomeric excess for cyclic β-enamino esters by chiral GC typically involves the use of capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin (B1172386). gcms.cz The choice of the specific CSP and the temperature program are critical for achieving baseline separation of the enantiomers.
A hypothetical analysis of a sample of this compound might employ a chiral GC column under the following conditions:
| Parameter | Value |
| Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Under these conditions, the two enantiomers would exhibit distinct retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Illustrative Research Findings:
A representative chromatogram for a sample with a 95% enantiomeric excess would show two well-resolved peaks with an area ratio of 97.5:2.5.
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |
| (R)-enantiomer | 18.5 | 97500 |
| (S)-enantiomer | 19.2 | 2500 |
High-Performance Liquid Chromatography (HPLC) for Product Purity and Chiral Resolution
High-performance liquid chromatography is an indispensable tool for both the assessment of chemical purity and the separation of enantiomers of non-volatile or thermally labile compounds. wikipedia.org For this compound, HPLC offers versatile solutions for both analytical challenges.
Product Purity Determination:
To assess the chemical purity of a synthesized batch of this compound, reversed-phase HPLC is a standard and effective method. This technique separates compounds based on their hydrophobicity.
Typical HPLC Conditions for Purity Analysis:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Trifluoroacetic Acid) gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
A high-purity sample would ideally show a single major peak in the chromatogram. The presence of other peaks would indicate impurities, which could be starting materials, by-products, or degradation products. The purity is typically expressed as the percentage of the main peak area relative to the total peak area.
Chiral Resolution:
For the separation of the enantiomers of this compound, chiral HPLC is the method of choice. This is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including amino acid derivatives. yakhak.orgresearchgate.net
Illustrative Chiral HPLC Method:
| Parameter | Value |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Research Findings and Applications:
The enantiomeric resolution of various α-amino acid esters has been successfully achieved using amylose-derived CSPs. researchgate.net The mobile phase composition, particularly the nature and concentration of the alcohol modifier, plays a crucial role in achieving optimal separation. In a typical chromatogram for a racemic mixture, two peaks of equal area corresponding to the two enantiomers would be observed.
| Enantiomer | Retention Time (min) |
| Enantiomer 1 | 12.3 |
| Enantiomer 2 | 14.8 |
The enantiomeric purity of commercially available chiral amino acid esters has been determined using such methods, with enantiomeric impurities often found to be in the range of 0.03–0.58%. researchgate.net This highlights the sensitivity and accuracy of chiral HPLC for quantitative enantiomeric analysis.
Applications in Organic Synthesis and Materials Science
Utilization as Chiral Building Blocks in Asymmetric Synthesis
While Ethyl 2-aminocyclooct-1-ene-1-carboxylate is itself an achiral molecule, its carbon framework serves as an excellent precursor for the synthesis of chiral molecules. The creation of stereogenic centers on the cyclooctane (B165968) ring can be achieved through various asymmetric transformations, rendering it a valuable chiral building block. Enantiopure noncanonical amino acids and their derivatives are highly sought after for their applications in medicinal chemistry, catalysis, and the synthesis of natural products. rsc.org
Strategies to induce chirality include:
Asymmetric Hydrogenation: The double bond of the enamine can be stereoselectively reduced using chiral catalysts to yield chiral ethyl 2-aminocyclooctane-1-carboxylate with control over the two adjacent stereocenters.
Substrate-Directed Reactions: The existing functional groups can direct the stereoselective addition of other groups to the cyclooctane ring. For instance, after N-protection, the double bond can be subjected to asymmetric epoxidation or dihydroxylation, installing new chiral centers.
Chiral Auxiliary-Directed Synthesis: The attachment of a chiral auxiliary to the amino or carboxylate group can direct subsequent stereoselective reactions on the cyclooctane ring. rsc.org
The resulting chiral cyclooctane derivatives are valuable intermediates for the synthesis of complex molecules where a specific three-dimensional arrangement is crucial for biological activity or material properties. rsc.orgscispace.com
Precursors for the Synthesis of Complex Natural Products and Designed Analogues
The enamine and cyclic amine moieties are prevalent structural motifs in a vast array of bioactive natural products, particularly alkaloids. beilstein-journals.orgmdpi.com The reactivity of enamines allows them to serve as nucleophilic intermediates in key carbon-carbon bond-forming reactions, making them powerful tools in total synthesis. beilstein-journals.orgtaylorfrancis.com this compound, as a cyclic enamine, provides a pre-organized eight-membered ring that can be elaborated into more complex polycyclic systems.
The synthetic utility of this compound can be envisioned in several ways:
Scaffold for Annulation Reactions: The enamine functionality can react with various electrophiles, initiating cascade reactions to build fused ring systems onto the cyclooctane core.
Intramolecular Cyclizations: After suitable functionalization of the amino or ester group, intramolecular reactions such as Michael additions, aldol (B89426) condensations, or Pictet-Spengler type reactions can be employed to construct bicyclic or bridged systems characteristic of many natural products. beilstein-journals.org
Synthesis of Macrocycles: The cyclooctane ring can be a part of a larger macrocyclic structure, with the functional handles allowing for ring expansion or connection to other molecular fragments.
The synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives has been demonstrated starting from a related cyclooctene (B146475) precursor, highlighting the utility of the cyclooctane framework in accessing complex structures. nih.gov
Integration into Diverse Heterocyclic Systems (e.g., oxygen-containing heterocycles, thiazolo[3,2-a]pyrimidine derivatives)
β-Enamino esters are well-established and versatile precursors for the synthesis of a wide variety of heterocyclic compounds. acs.orgnih.govmdpi.com The arrangement of functional groups in this compound allows it to participate in cyclocondensation reactions to form fused heterocyclic systems.
Synthesis of Fused Pyrimidines: The reaction of β-enamino esters with compounds containing amidine or urea (B33335) functionalities is a classical method for constructing pyrimidine (B1678525) rings. researchgate.netmdpi.comorganic-chemistry.org By reacting this compound with reagents like guanidine, urea, or thiourea, it is possible to synthesize cycloocta[d]pyrimidine derivatives. These compounds are of interest due to the broad spectrum of biological activities associated with the pyrimidine core.
Plausible Synthesis of Cycloocta[d]pyrimidin-4-ol
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | This compound, Urea | Base (e.g., NaOEt), Heat | Cycloocta[d]pyrimidin-4-ol |
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives: While a direct conversion is not typical, the compound can be used as a starting material for a multi-step synthesis of fused thiazolo[3,2-a]pyrimidine systems. This would likely involve the initial formation of a cycloocta[d]pyrimidine-2-thione, followed by reaction with an α-haloketone and subsequent cyclization.
Synthesis of Oxygen-Containing Heterocycles: The reactivity of the enamino ester allows for the construction of fused oxygen heterocycles. For example, reaction with diketene (B1670635) can lead to the formation of a fused pyridinone system. Furthermore, intramolecular C-O bond formation can be achieved after appropriate modification of the molecule, for instance, by introducing a hydroxyl group at a suitable position on the cyclooctane ring, which can then displace the amino group or cyclize onto the ester carbonyl. nih.govorganic-chemistry.org
Role as Monomers or Building Blocks in Polymer Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester group, makes it a potential monomer for step-growth polymerization. Cyclic β-amino acid derivatives are known precursors for the synthesis of polymers. nih.gov
Polycondensation Reactions:
Polyamides: The primary amine can react with difunctional acyl chlorides or dicarboxylic acids in a polycondensation reaction to form polyamides. The large cyclooctane ring incorporated into the polymer backbone would be expected to influence the material's properties, such as its thermal stability, crystallinity, and flexibility.
Polyesters: Through transesterification, the ethyl ester can react with diols under catalytic conditions to form polyesters. This process would eliminate ethanol (B145695) and incorporate the cyclooctane moiety into the polyester (B1180765) chain.
Potential Polymerization Reactions
| Polymer Type | Co-monomer | Resulting Linkage |
|---|---|---|
| Polyamide | Diacyl chloride (e.g., terephthaloyl chloride) | Amide |
| Polyester | Diol (e.g., ethylene (B1197577) glycol) | Ester (via transesterification) |
The rigid and bulky cyclooctane unit could impart unique characteristics to the resulting polymers, potentially leading to materials with novel thermal or mechanical properties.
Exploration in Organocatalysis and Other Catalytic Systems (e.g., asymmetric aldol reactions)
Enamines are cornerstone intermediates in the field of organocatalysis, famously utilized in reactions catalyzed by secondary amines like proline. masterorganicchemistry.com The enamine functionality of this compound makes it an interesting candidate for exploration in catalytic systems.
The molecule could participate in organocatalytic reactions in two principal ways:
As a Nucleophile: The enamine itself is a potent nucleophile and can directly participate in reactions such as Michael additions or aldol-type reactions by attacking electrophilic partners. For example, it could react with an aldehyde in an asymmetric aldol reaction, where the stereochemical outcome could be controlled by a chiral acid catalyst.
As a Catalyst Precursor: The primary amine can be modified to generate a chiral secondary amine. For instance, alkylation with a chiral group could produce a derivative that can itself act as an asymmetric organocatalyst. Such catalysts could then be used to promote reactions like the asymmetric Michael addition of ketones or aldehydes to nitroalkenes. nih.gov
The study of β-amino esters and their derivatives as organocatalysts or participants in catalyzed reactions is an active area of research, with applications in the efficient synthesis of enantiomerically enriched compounds. nih.govacs.org
Synthesis of Functionally Diverse Derivatives for Chemical Libraries
Chemical libraries comprising a diverse set of related molecules are essential tools in drug discovery and materials science. This compound provides an excellent scaffold for the generation of such libraries due to the presence of two easily modifiable functional groups. acgpubs.org
The primary amine and the ethyl ester serve as convenient handles for introducing a wide range of substituents, allowing for systematic variation of the molecule's steric and electronic properties.
N-Functionalization: The amino group can be readily acylated with various acid chlorides or anhydrides to form amides, reacted with isocyanates to form ureas, or reductively aminated to introduce diverse alkyl groups.
Ester Modification: The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide array of amines to generate a library of amides using standard peptide coupling reagents. Alternatively, the ester can be reduced to a primary alcohol, which can be further functionalized.
Examples of Derivatization for Chemical Libraries
| Functional Group | Reaction Type | Reagent Example | Derivative Class |
|---|---|---|---|
| Amino Group | Acylation | Acetyl Chloride | N-Amide |
| Amino Group | Sulfonylation | Tosýl Chloride | N-Sulfonamide |
| Amino Group | Urea Formation | Phenyl Isocyanate | N-Aryl Urea |
| Ester Group | Hydrolysis | NaOH, H₂O | Carboxylic Acid |
| Carboxylic Acid (from hydrolysis) | Amide Coupling | Benzylamine, EDC/HOBt | Amide |
| Ester Group | Reduction | LiAlH₄ | Amino Alcohol |
This straightforward derivatization allows for the rapid creation of a large number of analogues from a single, versatile starting material, facilitating structure-activity relationship (SAR) studies.
Future Research Directions
Development of More Efficient and Sustainable Synthetic Methodologies
The imperative for green chemistry necessitates the development of synthetic routes that are not only efficient but also environmentally benign. rsc.org Future research will likely focus on moving beyond traditional condensation methods, which may require harsh conditions or produce significant waste.
Key areas for advancement include:
Catalytic Approaches: Investigating the use of earth-abundant metal catalysts (e.g., iron, copper) or organocatalysts to facilitate the synthesis from cyclooctanone (B32682) precursors could offer milder reaction conditions and improved atom economy. researchgate.netresearchgate.net The use of heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of the process. researchgate.net
Alternative Solvents and Energy Sources: Exploring the use of greener solvents, such as deep eutectic solvents (DESs) or bio-based solvents, can significantly reduce the environmental impact. mdpi.com Additionally, employing alternative energy sources like microwave irradiation or mechanochemistry could lead to shorter reaction times and solvent-free conditions. acgpubs.org
Renewable Feedstocks: A long-term goal is to develop pathways that utilize renewable resources. europa.eu This could involve synthesizing the cyclooctanone backbone from lignocellulose or other biomass-derived platform chemicals, creating a fully sustainable route to the target molecule.
Table 1: Comparison of Synthetic Methodologies for β-Enamino Esters
| Methodology | Traditional Approach | Future Sustainable Approach | Key Advantages of Sustainable Approach |
| Catalyst | Stoichiometric acid/base catalysts | Heterogeneous metal catalysts, Organocatalysts | Catalyst recovery and reuse, lower toxicity, milder conditions. researchgate.net |
| Solvent | Toluene (B28343), DMF, other volatile organics | Deep eutectic solvents (DESs), water, bio-solvents, or solvent-free | Reduced environmental impact, lower toxicity, simplified workup. mdpi.com |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, sonication, mechanochemistry | Reduced reaction times, lower energy consumption. acgpubs.org |
| Starting Materials | Petroleum-derived ketones and amines | Amines and alcohols from renewable resources (e.g., lignocellulose). europa.eu | Reduced reliance on fossil fuels, creation of value from waste. |
Discovery of Novel Reaction Pathways and Unexpected Rearrangements
The unique strain and conformational flexibility of the cyclooctene (B146475) ring could give rise to novel reactivity not observed in smaller, more rigid cyclic systems. The conjugated enamino ester system is ripe for exploration in a variety of transformations. researcher.liferesearchgate.net
Future research should target:
Cascade Reactions: Designing one-pot cascade reactions that rapidly build molecular complexity from the simple cyclooctene scaffold. researchgate.net For instance, a reaction initiated at the enamine could be followed by an intramolecular cyclization, leveraging the flexibility of the eight-membered ring.
Cycloaddition Reactions: Investigating its participation in pericyclic reactions, such as [3+2] or [4+2] cycloadditions, could provide access to complex polycyclic frameworks. nih.gov The electronic nature of the enamino ester makes it a suitable partner for various dienophiles or dipolarophiles.
C-H Functionalization: Applying modern transition-metal-catalyzed C-H activation strategies to directly functionalize the allylic or other positions of the cyclooctane (B165968) ring would be a powerful tool for derivatization. rsc.org
Unexpected Rearrangements: The inherent strain of the trans-cyclooctene (B1233481) isomer and the potential for transannular interactions could lead to unforeseen skeletal rearrangements under thermal, photochemical, or catalytic conditions, opening pathways to new molecular architectures. nih.govrsc.org
Achieving Enhanced Stereochemical Control in Complex Synthetic Sequences
Introducing stereocenters onto the cyclooctane ring in a controlled manner is a significant challenge and a crucial area for future work. The development of asymmetric syntheses will be essential for applications in medicinal chemistry and materials science.
Promising avenues include:
Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalytic) to control the stereochemical outcome of reactions, such as hydrogenations, Michael additions, or alkylations on the enamine or its derivatives. researchgate.net This could involve desymmetrization of prochiral starting materials or kinetic resolution of racemic intermediates.
Substrate Control: Installing chiral auxiliaries onto the ester or amine functionality to direct the stereoselective functionalization of the cyclooctane ring. mdpi.com
Enantioselective Cyclizations: Developing intramolecular cyclization reactions of chiral precursors that set multiple stereocenters on the eight-membered ring with high diastereoselectivity. nih.gov The synthesis of functionalized cyclooctane derivatives has demonstrated the feasibility of controlling stereochemistry through careful reaction design. beilstein-journals.orgnih.gov
Design and Synthesis of New Analogues with Tunable Reactivity and Properties
Systematic modification of the Ethyl 2-aminocyclooct-1-ene-1-carboxylate structure can provide a library of analogues with fine-tuned electronic and steric properties. This allows for precise control over the molecule's reactivity and physical characteristics.
Areas for exploration involve:
Varying the Ester Group: Replacing the ethyl group with bulkier or more electron-withdrawing substituents to modulate the reactivity of the carbonyl group and influence the enamine's nucleophilicity.
N-Substitution: Introducing various substituents on the nitrogen atom (alkyl, aryl, acyl) to alter the electronic properties of the enamine system, which can impact its reactivity in subsequent transformations. researchgate.net
Ring Functionalization: Synthesizing analogues with substituents directly on the cyclooctene ring to introduce new functionalities, create chiral centers, or influence the ring's conformation. researchgate.net This could lead to building blocks for complex natural product synthesis.
Advanced Mechanistic Studies through State-of-the-Art Spectroscopic and Computational Techniques
A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount for rational reaction design.
Future efforts should leverage:
In-situ Spectroscopy: Utilizing techniques like ReactIR or in-situ NMR spectroscopy to monitor reaction progress in real-time, identify transient intermediates, and elucidate kinetic profiles. nih.gov
Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of reactions. acs.orgresearchgate.netacs.org Such studies can rationalize observed reactivity, such as unexpected rearrangements or regioselectivity, and guide the design of new experiments. nih.gov
Advanced Structural Analysis: Using 2D NMR techniques and X-ray crystallography to unambiguously determine the structure and stereochemistry of complex products derived from the enamino ester. beilstein-journals.org
Table 2: Techniques for Advanced Mechanistic Studies
| Technique | Application | Information Gained | Reference |
| In-situ NMR/IR Spectroscopy | Real-time reaction monitoring | Identification of intermediates, reaction kinetics, catalyst turnover. | nih.gov |
| Density Functional Theory (DFT) | Computational modeling | Transition state structures, activation energies, reaction pathways, prediction of selectivity. | acs.orgresearchgate.net |
| 2D NMR (COSY, HMQC, etc.) | Structural elucidation | Connectivity of atoms, relative stereochemistry of complex products. | beilstein-journals.org |
| X-ray Crystallography | Absolute structure determination | Precise 3D structure, absolute stereochemistry, bond lengths and angles. | nih.gov |
Expansion of Synthetic Applications in Emerging Areas of Chemical Science
The versatility of β-enamino esters suggests that this compound and its derivatives could become valuable intermediates in diverse and emerging fields of chemical science. numberanalytics.com
Potential future applications include:
Materials Science: Incorporation into polymers or functional materials. The enamine moiety could be used for cross-linking or as a responsive element. numberanalytics.com
Biotechnology and Medicinal Chemistry: Serving as a scaffold for the synthesis of novel bioactive compounds. Cyclic amino acids and their derivatives are known to possess interesting pharmacological properties. nih.govnih.gov
Complex Molecule Synthesis: Use as a key building block in the total synthesis of natural products containing an eight-membered ring, a common feature in many complex bioactive molecules. acgpubs.org
By pursuing these research directions, the scientific community can fully harness the synthetic potential of this compound, paving the way for new discoveries in synthesis, catalysis, and materials science.
Q & A
Q. Advanced
- Solid-State NMR : Probes hydrogen bonding and crystallographic packing effects.
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies electron density at nitrogen (N 1s) and oxygen (O 1s) atoms, revealing resonance effects between the amino and ester groups .
How can researchers address contradictions in reported bioactivity data for this compound?
Basic
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines like OECD 423 for cytotoxicity or enzyme inhibition assays (e.g., IC₅₀ determination with triplicate runs). Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Advanced
Employ metabolomics or proteomics to identify off-target interactions. Molecular Dynamics (MD) simulations can model ligand-receptor binding kinetics, explaining differences in activity across studies. For example, flexible docking (AutoDock Vina) may reveal conformational selection mechanisms that affect potency .
What experimental design principles optimize the synthesis yield and purity?
Basic
Use factorial design (e.g., 2³) to screen variables:
- Factors : Catalyst loading, temperature, solvent ratio.
- Responses : Yield (gravimetric analysis), purity (HPLC area %).
Central Composite Design (CCD) identifies optimal conditions while minimizing runs. Purification via flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) enhances purity .
Advanced
Machine Learning (ML) models (e.g., Random Forest) predict optimal reaction parameters from historical data. Reaction progress monitoring (RPM) via inline FTIR or Raman spectroscopy detects intermediates, enabling real-time adjustments to suppress side reactions .
How does the cyclooctene ring’s puckering affect the compound’s reactivity?
Advanced
The ring’s conformation influences steric and electronic effects. For example, a twist-boat conformation may expose the amino group for nucleophilic attack, while a chair conformation stabilizes via intramolecular H-bonding with the ester. Cremer-Pople parameters (q₂, q₃, φ) derived from X-ray data quantify puckering amplitude and phase. DFT calculations (e.g., Gaussian 16) model transition states to correlate puckering with reaction barriers in Diels-Alder or Michael addition pathways .
What strategies mitigate degradation during storage or biological assays?
Q. Basic
- Storage : Lyophilize and store at –80°C under argon. Use amber vials to prevent photodegradation.
- In vitro assays : Add antioxidants (e.g., ascorbic acid) or protease inhibitors to buffers. Confirm stability via LC-MS at multiple timepoints .
Advanced
Nanoformulation (e.g., liposomes or PLGA nanoparticles) enhances stability and bioavailability. Characterize encapsulation efficiency (UV-Vis) and release kinetics (dialysis membranes) .
How can computational chemistry predict novel derivatives with enhanced properties?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
